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Compound of Interest

Compound Name: Dichloroglyoxime

Cat. No.: B8113669 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of

dichloroglyoxime, a crucial building block in the preparation of various nitrogen-containing

heterocyclic compounds. This document provides a detailed overview of traditional and

alternative synthetic routes, complete with experimental protocols, quantitative data, and visual

representations of the chemical pathways.

Introduction
Dichloroglyoxime ((E,E)-N,N'-dihydroxyethanediimidoyl dichloride) is a white crystalline solid

with a melting point of approximately 204°C. It is soluble in polar organic solvents and serves

as a key intermediate in the synthesis of energetic materials and as an industrial fungicide.

Historically, its synthesis has been dominated by methods involving the direct chlorination of

glyoxime using elemental chlorine gas. However, due to the hazardous nature of chlorine gas,

alternative, safer methods have been developed. This guide details the seminal historical

methods, providing researchers with the necessary information to understand and potentially

replicate these foundational synthetic procedures.

Historical Synthesis Methods
The synthesis of dichloroglyoxime has primarily been achieved through three main historical

routes:
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Chlorination with Elemental Chlorine Gas: This is the most traditional and widely cited

method, involving the direct reaction of glyoxime with chlorine gas in a suitable solvent.

Chlorination with N-Chlorosuccinimide (NCS): A safer, chlorine gas-free alternative that

utilizes a solid chlorinating agent.

Chlorination with Potassium Monoperoxysulfate (Oxone®): Another alternative method that

generates the chlorinating species in situ.

The following sections provide detailed experimental protocols and quantitative data for each of

these methods.

Method 1: Chlorination with Elemental Chlorine Gas
This classical approach involves the direct bubbling of chlorine gas through a solution or

suspension of glyoxime. Various solvents and reaction conditions have been reported, leading

to a range of reported yields.

Experimental Protocols
Protocol 1A: Chlorination in Ethanol

This procedure is adapted from US Patent 4,539,405.

Preparation: In a 1-liter four-necked flask equipped with a mechanical stirrer, gas inlet tube,

and a low-temperature thermometer, suspend 17.6 g (0.2 mol) of glyoxime in 200 mL of 95%

ethanol.

Cooling: Cool the suspension to -20°C using a dry ice/acetone bath.

Chlorination: Bubble chlorine gas through the stirred suspension for 30 minutes while

maintaining the temperature at -20°C.

Isolation: After the reaction is complete, allow the mixture to warm to room temperature.

Remove the ethanol by vacuum distillation.

Purification: Add 100 mL of chloroform to the residue to form a slurry. Filter the solid product

and dry it under a vacuum to yield dichloroglyoxime.[1]
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Protocol 1B: Chlorination in Aqueous Hydrochloric Acid

This protocol is based on the method described in British Patent GB1307223.

Preparation: To a suitable reaction vessel, add 18 g of glyoxime to 70 mL of 10% aqueous

hydrochloric acid.

Chlorination: Bubble chlorine gas through the mixture for 8 hours.

Isolation: Filter the resulting solid product and dry to obtain dichloroglyoxime.[2][3]

Quantitative Data
Parameter Protocol 1A (Ethanol) Protocol 1B (Aqueous HCl)

Starting Material Glyoxime Glyoxime

Chlorinating Agent Chlorine Gas Chlorine Gas

Solvent 95% Ethanol 10% Hydrochloric Acid

Temperature -20°C Not Specified

Reaction Time 30 minutes 8 hours

Reported Yield 77-97% 37.5%

Reference US Patent 4,539,405[1][2][4] GB Patent 1,307,223[2][3]

Reaction Pathway

Glyoxime Dichloroglyoxime + 2 Cl2

Cl2 (gas)

2 HCl

Click to download full resolution via product page

Caption: Synthesis of Dichloroglyoxime via Chlorination with Chlorine Gas.
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Method 2: Chlorine Gas-Free Synthesis with N-
Chlorosuccinimide (NCS)
To circumvent the hazards associated with chlorine gas, a method utilizing the solid-phase

chlorinating agent N-chlorosuccinimide (NCS) in dimethylformamide (DMF) was developed.[5]

[6]

Experimental Protocol
This procedure is a general representation of the NCS-based synthesis.

Preparation: Dissolve glyoxime in DMF in a round-bottom flask equipped with a magnetic

stirrer.

Cooling: Cool the solution in an ice bath.

Addition of NCS: Add N-chlorosuccinimide portion-wise to the cooled solution over a period

of time, ensuring the temperature remains low.

Reaction: Allow the reaction mixture to stir and slowly warm to room temperature.

Workup: The workup procedure typically involves a lithium chloride-based wash to remove

DMF and isolate the dichloroglyoxime product.[5][6]

Quantitative Data
Parameter Value

Starting Material Glyoxime

Chlorinating Agent N-Chlorosuccinimide (NCS)

Solvent Dimethylformamide (DMF)

Reported Yield Comparable to the chlorine gas method

Reference Wingard et al.[5][6]

Reaction Pathway
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Glyoxime

Dichloroglyoxime

 + 

2 N-Chlorosuccinimide

2 Succinimide
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Caption: Synthesis of Dichloroglyoxime using N-Chlorosuccinimide.

Method 3: Synthesis using Potassium
Monoperoxysulfate (Oxone®)
This method provides another alternative to using chlorine gas by employing Oxone® in the

presence of a chloride source.

Experimental Protocol
This protocol is adapted from Korean Patent KR101845624B1.

Preparation: In a suitable flask, dissolve 2.00 g of glyoxime in a solution of 4.16 g of

concentrated hydrochloric acid and 217 mL of DMF.

Reaction: Add 36.3 g of Oxone® (potassium monoperoxysulfate) to the solution and stir at

room temperature for 2 hours.

Extraction: Add 200 mL of distilled water to the reaction mixture and extract three times with

150 mL of diethyl ether.

Washing: Wash the combined organic layers with a 0.5N hydrochloric acid solution and then

with brine.

Isolation: Dry the organic layer over magnesium sulfate, filter, and remove the solvent under

reduced pressure to obtain dichloroglyoxime.[7]

Quantitative Data
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Parameter Value

Starting Material Glyoxime

Chlorinating System Concentrated HCl / Oxone®

Solvent Dimethylformamide (DMF)

Temperature Room Temperature

Reaction Time 2 hours

Reported Yield 94%

Purity >99% (by NMR)

Reference KR101845624B1[7]

Reaction Pathway

Glyoxime

Dichloroglyoxime

 + 

conc. HCl, Oxone®

Click to download full resolution via product page

Caption: Synthesis of Dichloroglyoxime using Oxone® and HCl.

Conclusion
The historical synthesis of dichloroglyoxime has evolved from hazardous methods involving

elemental chlorine to safer and more controlled procedures. The traditional chlorine gas

method, while effective, poses significant safety risks. The development of alternative methods

using N-chlorosuccinimide and Oxone® represents significant advancements in the synthesis

of this important chemical intermediate, offering high yields and purity under milder and safer

conditions. This guide provides a valuable resource for researchers by consolidating the key

historical synthetic routes to dichloroglyoxime.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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